2-Aminopent-4-ynoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

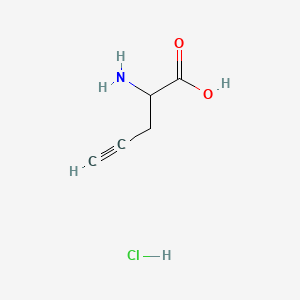

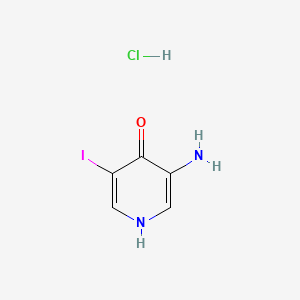

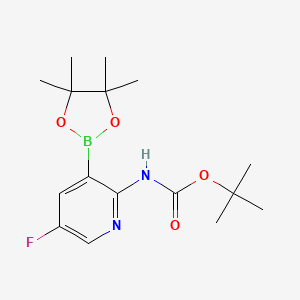

2-Aminopent-4-ynoic acid hydrochloride is a synthetic amino acid . It has a molecular weight of 149.58 . The IUPAC name is 2-amino-4-pentynoic acid hydrochloride . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-Aminopent-4-ynoic acid hydrochloride involves several steps. It can be used in the synthesis of folate-conjugates and corresponding metal-chelate complexes . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The InChI code for 2-Aminopent-4-ynoic acid hydrochloride is 1S/C5H7NO2.ClH/c1-2-3-4 (6)5 (7)8;/h1,4H,3,6H2, (H,7,8);1H . This indicates that the molecule consists of a five-carbon chain with an amino group on the second carbon and a triple bond between the first and second carbons.Chemical Reactions Analysis

As a synthetic amino acid, 2-Aminopent-4-ynoic acid hydrochloride can participate in various chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

2-Aminopent-4-ynoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 149.58 .科学的研究の応用

Synthesis of Optically Pure Derivatives and Inhibition of Aldose Reductase : A study by Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids (alkynylated amino acids) through Sonogashira cross-coupling reactions. These compounds were tested for their biological activity and showed high inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, suggesting potential therapeutic applications (Parpart et al., 2015).

Discovery in Natural Sources : Amino acids similar to 2-Aminopent-4-ynoic acid hydrochloride have been found in natural sources. For instance, Niimura and Hatanaka (1974) identified l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids in Tricholomopsis rutilans, a type of mushroom. These findings highlight the natural occurrence and potential biological significance of such compounds (Niimura & Hatanaka, 1974).

Role in GABA Receptor Studies : Research by Allan et al. (1985) involved the synthesis of derivatives of 5-aminopentanoic acid, including 5-aminopent-3-ynoic acid, for structure-activity studies on GABA receptors. The study found that only the (Z) isomers of these compounds were active as GABA agonists, providing insights into the molecular action of GABA and related neurotransmitters (Allan et al., 1985).

Synthesis of Analogs for Labelled Peptide Preparation : A study by Hasegawa et al. (1993) detailed the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for preparing tritium- or deuterium-labelled peptides. This research demonstrates the utility of such compounds in labeling and tracking peptides in biochemical studies (Hasegawa et al., 1993).

Investigation in Enzyme Inhibition : The compound has been studied in the context of enzyme inhibition. For example, Jung et al. (1978) researched 4-Aminohex-5-ynoic acid as an inhibitor of bacterial glutamic acid decarboxylase, revealing its potential as a tool in understanding and manipulating enzyme activities (Jung et al., 1978).

Safety and Hazards

作用機序

Target of Action

2-Aminopent-4-ynoic acid hydrochloride, also known as DL-Propargylglycine hydrochloride, is primarily targeted at the enzyme cystathionine-γ-lyase (CSE) . CSE is a key enzyme involved in the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that plays a crucial role in maintaining cardiovascular functions .

Mode of Action

DL-Propargylglycine hydrochloride acts as an irreversible inhibitor of CSE . By inhibiting this enzyme, it effectively reduces the production of H2S. This compound also contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The inhibition of CSE by DL-Propargylglycine hydrochloride affects the transsulfuration pathway, which is responsible for the biosynthesis of H2S. This can lead to changes in physiological processes such as oxidative stress, apoptosis, inflammation, angiogenesis, and vasodilation .

Pharmacokinetics

The urinary excretion of DL-Propargylglycine hydrochloride was found to be about 18% of the administered dose .

Result of Action

The inhibition of H2S production by DL-Propargylglycine hydrochloride can have several effects at the molecular and cellular levels. For instance, it has been shown to affect glycogenolysis in rat hepatocytes . In addition, it can induce myocardial dysfunction and up-regulate oxidative stress and apoptosis of the myocardium .

Action Environment

The action, efficacy, and stability of DL-Propargylglycine hydrochloride can be influenced by various environmental factors. For example, the presence of copper ions is necessary for the compound to undergo CuAAc with molecules containing Azide groups . Furthermore, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.

特性

IUPAC Name |

2-aminopent-4-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBUICGODABQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)